3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
Based on the structure and activity of similar compounds, it is plausible that it binds to its target protein and inhibits its function . This inhibition could disrupt the normal cell cycle progression, leading to cell death .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects of this disruption could include decreased cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound could have good oral bioavailability .
Result of Action
The result of the compound’s action is likely to be a decrease in cell proliferation and an increase in cell death, due to its potential inhibitory effects on CDK2 . This could make the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and activity . Additionally, the presence of other molecules could potentially affect the compound’s binding to its target
Biological Activity
3-(Furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound that belongs to the class of pyrroloisoxazoles. This compound possesses a unique bicyclic structure, incorporating both pyrrole and isoxazole rings. The presence of furan and phenyl groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C22H18N2O4
- Molecular Weight : 374.396 g/mol
- Structural Features : The compound features a fused bicyclic structure with diverse functional groups that enhance its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds similar to 3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole exhibit a variety of biological activities:
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Anticancer Activity :
- A study evaluated several pyrrolo[3,2-d]isoxazole derivatives for their cytotoxic properties against human cancer cell lines (HCT-116 and PC3). The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values as low as 4.4 µM, demonstrating potential as anticancer agents .
- Table 1 summarizes the IC50 values of selected compounds compared to known anticancer agents:
Compound Name IC50 (µM) Activity Type Compound 5 4.4 Anticancer Compound 11 8.0 Anticancer 5-Fluorouracil 5.2 Anticancer -
Antimicrobial Properties :
- Compounds containing furan and isoxazole moieties have shown promising antimicrobial activity against various bacterial strains. For instance, derivatives synthesized from furan and phenyl rings demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .
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Other Biological Activities :
- Pyrroloisoxazoles are also noted for their anti-inflammatory, anticonvulsant, and antioxidant activities. The introduction of different substituents can modulate these effects significantly.
Case Study 1: Cytotoxicity Evaluation
A comprehensive study focused on the cytotoxic effects of pyrrolo[3,4-d]isoxazole derivatives found that compounds with specific substitutions exhibited enhanced selectivity towards cancer cells while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
Case Study 2: Antimicrobial Screening
In another investigation, a series of synthesized derivatives were screened for antimicrobial activity using the minimum inhibitory concentration (MIC) method. Compounds with electron-withdrawing groups such as nitro and fluoro demonstrated superior antibacterial and antifungal activities compared to their counterparts without such modifications .
Properties
IUPAC Name |
3-(furan-2-yl)-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-7-5-10-16(13-14)23-21(25)18-19(17-11-6-12-27-17)24(28-20(18)22(23)26)15-8-3-2-4-9-15/h2-13,18-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGGYUOCROHAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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